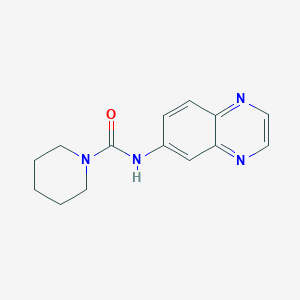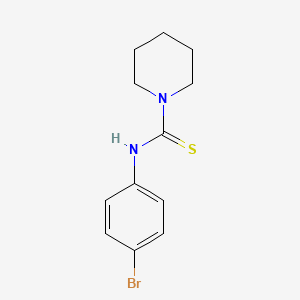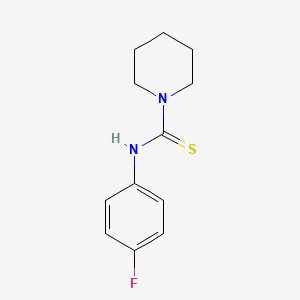![molecular formula C23H17BrN2O3S B5807373 3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5807373.png)
3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of quinazolinone derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.
作用机制
The mechanism of action of 3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis. The anti-inflammatory activity of the compound is thought to be mediated by the inhibition of the NF-κB signaling pathway. The antiviral and antibacterial activity of the compound is believed to be due to its ability to disrupt the viral or bacterial membrane.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been shown to have both biochemical and physiological effects. Biochemically, the compound has been reported to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and repair. Physiologically, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and inhibit viral and bacterial growth.
实验室实验的优点和局限性
The advantages of using 3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone in lab experiments include its potent anticancer, anti-inflammatory, antiviral, and antibacterial properties. The compound is also relatively easy to synthesize and can be obtained in good yields. However, the limitations of using the compound include its potential toxicity and lack of selectivity towards cancer cells.
未来方向
There are several future directions for the research on 3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone. One area of interest is the development of more selective analogs of the compound that can target specific cancer cells. Another area of research is the investigation of the compound's potential as a drug candidate for the treatment of viral and bacterial infections. Additionally, the compound's mechanism of action needs to be further elucidated to better understand its therapeutic potential. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of the compound in humans.
合成方法
The synthesis of 3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone involves the reaction of 4-bromoaniline with 2-(4-methoxyphenyl)-2-oxoethylthiocyanate in the presence of a base such as potassium carbonate. The resulting intermediate is then cyclized with the help of a Lewis acid such as zinc chloride to give the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
科学研究应用
3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been extensively studied for its potential therapeutic properties. It has been reported to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been reported to have antiviral activity against the hepatitis C virus and antibacterial activity against Staphylococcus aureus.
属性
IUPAC Name |
3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3S/c1-29-18-12-6-15(7-13-18)21(27)14-30-23-25-20-5-3-2-4-19(20)22(28)26(23)17-10-8-16(24)9-11-17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPXXMICOQEZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)

![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)

![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)



![O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5807372.png)
![2-cyclopentyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5807380.png)